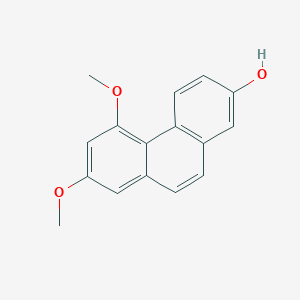

5,7-Dimethoxyphenanthren-2-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxyphenanthren-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-13-8-11-4-3-10-7-12(17)5-6-14(10)16(11)15(9-13)19-2/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSVKBYLDVYHGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC3=C2C=CC(=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70850892 |

Source

|

| Record name | 5,7-Dimethoxyphenanthren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70850892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53076-61-2 |

Source

|

| Record name | 5,7-Dimethoxyphenanthren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70850892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies for 5,7 Dimethoxyphenanthren 2 Ol

Botanical Sources and Distribution within Plant Families

Phenanthrenes, as a class of compounds, are not ubiquitous in the plant kingdom; their presence is often characteristic of specific plant families and genera, suggesting a chemotaxonomic significance.

Primary Plant Families and Genera Yielding Phenanthrenes

Phenanthrenes have been predominantly reported from a select group of flowering plant families. The Orchidaceae is a principal source, with numerous species from genera such as Dendrobium, Bletilla, and Bulbophyllum known to produce a diverse array of phenanthrene (B1679779) structures. nih.govcore.ac.ukjchr.org The Dioscoreaceae family, particularly species within the genus Tamus (now often included in Dioscorea), is another significant contributor to the natural diversity of phenanthrenes. nih.govwikipedia.orgnih.gov Additionally, the Juncaceae family has been identified as a rich source of these compounds. u-szeged.huresearchgate.net

While the presence of a wide variety of phenanthrenes in these families is well-documented, the specific occurrence of 5,7-Dimethoxyphenanthren-2-OL is less commonly reported, indicating its potential rarity or the need for more targeted phytochemical investigations.

Table 1: Prominent Plant Families and Genera Known for Phenanthrene Production

| Family | Representative Genera |

| Orchidaceae | Dendrobium, Bletilla, Coelogyne, Cymbidium, Eria, Maxillaria core.ac.ukjchr.orgwikipedia.orgnih.gov |

| Dioscoreaceae | Tamus (Dioscorea) nih.govwikipedia.orgnih.gov |

| Juncaceae | Juncus, Luzula u-szeged.huresearchgate.net |

Specific Plant Parts and Tissues for Phenanthrene Accumulation

The accumulation of phenanthrenes within plants is often localized to specific organs and tissues. Research has shown that underground storage organs are frequently the primary sites of synthesis and accumulation. The rhizomes of Tamus communis have been a notable source for the isolation of various phenanthrene derivatives. nih.govnih.gov Similarly, the tubers of Bletilla striata are well-known for their rich phenanthrene content. syphu.edu.cnnih.gov In many species of the genus Dendrobium, the stems are the principal plant part from which these compounds are extracted. nih.govscielo.br The localization of these compounds in storage organs like rhizomes and tubers suggests a potential role in defense mechanisms or as reserve compounds.

Advanced Extraction Techniques for Phenanthrenes

The successful isolation of this compound, like other phenanthrenes, is highly dependent on the initial extraction and subsequent purification strategies. The selection of appropriate solvents and chromatographic methods is critical to achieving high purity and yield.

Solvent Selection and Optimization for Target Compound Isolation

The extraction of phenanthrenes from plant matrices typically begins with the use of organic solvents. The choice of solvent is guided by the polarity of the target compounds. A common approach involves a multi-step extraction process using solvents of varying polarities to fractionate the crude extract.

Initial extraction is often carried out with methanol or ethanol. nih.govsyphu.edu.cn This initial extract is then typically partitioned between different immiscible solvents to separate compounds based on their polarity. For instance, a methanolic extract might be partitioned with n-hexane, chloroform or dichloromethane, and ethyl acetate. u-szeged.hu Phenanthrenes, being moderately polar, are often enriched in the chloroform, dichloromethane, or ethyl acetate fractions. nih.govu-szeged.hu The optimization of the solvent system is a crucial step to maximize the recovery of the target phenanthrene while minimizing the co-extraction of interfering substances.

Table 2: Solvents Commonly Used in the Extraction of Phenanthrenes

| Solvent | Polarity | Typical Use in Extraction |

| n-Hexane | Non-polar | Removal of non-polar compounds (e.g., fats, waxes) |

| Dichloromethane | Moderately Polar | Extraction of phenanthrenes and other medium-polarity compounds |

| Chloroform | Moderately Polar | Extraction of phenanthrenes and other medium-polarity compounds |

| Ethyl Acetate | Moderately Polar | Extraction of phenanthrenes and other moderately polar compounds |

| Methanol | Polar | Initial broad-spectrum extraction from plant material |

| Ethanol | Polar | Initial broad-spectrum extraction from plant material |

Modern Chromatographic Isolation Strategies

Following solvent extraction and fractionation, chromatographic techniques are indispensable for the purification of individual phenanthrenes.

Column Chromatography: This is a fundamental and widely used technique for the initial separation of compounds from the enriched fractions. iipseries.org The stationary phase is typically silica gel or polyamide, and the mobile phase consists of a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. u-szeged.huiipseries.org For example, a gradient of cyclohexane-ethyl acetate-methanol can be used to separate different classes of compounds. u-szeged.hu Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired phenanthrenes. researchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govnih.gov Both normal-phase and reversed-phase HPLC can be employed. Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water, is frequently used for the separation of phenanthrene derivatives. nih.govnih.gov The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at different wavelengths, which is useful for identifying and isolating specific compounds based on their UV absorption spectra. nih.gov Preparative or semi-preparative HPLC systems are utilized to isolate sufficient quantities of the pure compound for structural elucidation and further research. nih.gov

Biosynthetic Pathways and Synthetic Strategies for 5,7 Dimethoxyphenanthren 2 Ol

Elucidation of Phenanthrene (B1679779) Biosynthesis in Plantae

The biosynthesis of phenanthrenes in plants is a specialized branch of the broader phenylpropanoid pathway, which is responsible for the production of a vast array of phenolic compounds. Research, particularly in orchids, has shed light on the precursors and transformative steps leading to the phenanthrene core.

Postulated Biogenetic Precursors and Transformation Mechanisms (e.g., Stilbenoids, Alkaloids)

The primary biogenetic precursors to phenanthrenes in plants are widely accepted to be stilbenoids. These compounds, which possess a C6-C2-C6 carbon skeleton, are themselves derived from the phenylpropanoid pathway. The biosynthesis is initiated from the amino acid L-phenylalanine.

A key intermediate in the formation of dihydrophenanthrenes, which are closely related to phenanthrenes, is dihydro-m-coumaric acid. nih.gov This intermediate, along with malonyl-CoA, serves as a substrate for stilbene (B7821643) synthase, a key enzyme in the pathway. nih.gov This enzymatic reaction leads to the formation of dihydrostilbenes, such as 3,3',5-trihydroxybibenzyl. nih.gov This bibenzyl derivative is a crucial intermediate that undergoes further transformations.

The transformation from a stilbenoid or a bibenzyl precursor to the tricyclic phenanthrene scaffold is believed to occur via an intramolecular oxidative coupling reaction. This cyclization can be envisioned as a phenol coupling reaction, likely enzyme-mediated, that forms the central six-membered ring of the phenanthrene nucleus. While alkaloids are a major class of plant secondary metabolites, current scientific understanding of phenanthrene biosynthesis in plants does not postulate them as direct precursors. The pathway is firmly rooted in stilbenoid chemistry.

Proposed Enzymatic Steps in Natural Phenanthrene Synthesis

The enzymatic machinery responsible for the complete biosynthesis of 5,7-Dimethoxyphenanthren-2-OL from its basic precursors involves a series of specific and regulated steps. While the entire sequence for this specific molecule has not been fully elucidated in a single plant species, a general pathway can be proposed based on known enzymatic reactions in related pathways.

Key Proposed Enzymatic Steps:

| Step | Enzyme Class (Postulated) | Substrate(s) | Product | Description |

| 1 | Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic acid | Deamination of L-phenylalanine. |

| 2 | Cinnamate-4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | Hydroxylation of the aromatic ring. |

| 3 | 4-Coumarate-CoA ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA | Activation of the carboxylic acid. |

| 4 | Stilbene Synthase (STS) | p-Coumaroyl-CoA, Malonyl-CoA | Resveratrol (B1683913) (a stilbenoid) | Condensation and cyclization to form the stilbene backbone. |

| 5 | Hydroxylases (e.g., Cytochrome P450 monooxygenases) | Stilbenoid precursor | Hydroxylated stilbenoid | Introduction of hydroxyl groups at specific positions. nih.govresearchgate.net |

| 6 | O-Methyltransferases (OMTs) | Hydroxylated stilbenoid | Methoxylated stilbenoid | Methylation of specific hydroxyl groups. |

| 7 | Oxidoreductases/Peroxidases | Substituted stilbenoid | Phenanthrene scaffold | Intramolecular oxidative coupling to form the tricyclic system. |

| 8 | Further tailoring enzymes (Hydroxylases, OMTs) | Phenanthrene scaffold | This compound | Final hydroxylation and methylation to yield the target molecule. |

The precise timing and order of the hydroxylation and methylation steps on the stilbenoid or the nascent phenanthrene core are likely species-specific and catalyzed by highly selective enzymes. The involvement of cytochrome P450 monooxygenases in the hydroxylation of aromatic compounds is well-established and these enzymes are prime candidates for the tailoring steps in phenanthrene biosynthesis. nih.govresearchgate.netnih.gov

Chemical Synthesis and Derivatization Approaches for this compound

The chemical synthesis of phenanthrenes and their derivatives is a well-explored area of organic chemistry, driven by the interesting biological activities of these compounds. Various strategies have been developed to construct the phenanthrene core and to introduce functional groups with high regioselectivity.

Total Synthesis of Phenanthrenoid Scaffolds

The construction of the fundamental tricyclic phenanthrene skeleton can be achieved through several named reactions and synthetic strategies.

Common Synthetic Methods for Phenanthrene Scaffolds:

| Method | Description | Starting Materials (General) | Key Features |

| Pschorr Cyclization | An intramolecular cyclization of a diazonium salt derived from an α-phenyl-o-aminocinnamic acid. | Substituted anilines and phenylacetic acids | A classic method, often requiring harsh conditions. |

| Mallory Photocyclization | A photochemical electrocyclization of a stilbene derivative, followed by oxidation. | Substituted stilbenes | A powerful method, often providing good yields. The regiochemistry can sometimes be an issue with unsymmetrical stilbenes. |

| Bardhan-Sengupta Synthesis | A multi-step synthesis involving the cyclization of a β-arylethylcyclohexanol derivative. | Substituted benzene (B151609) and cyclohexanone derivatives | A versatile method allowing for the synthesis of specifically substituted phenanthrenes. |

| Haworth Synthesis | Involves the Friedel-Crafts acylation of an aromatic compound with a succinic anhydride derivative, followed by reduction and cyclization. | Naphthalene or other polycyclic aromatic hydrocarbons and succinic anhydride | Useful for building upon existing aromatic systems. |

| Suzuki and other Cross-Coupling Reactions | Modern methods involving the coupling of appropriately substituted precursors, followed by a cyclization step. | Boronic acids, halides, and other coupling partners | Offers high efficiency and functional group tolerance. |

While a specific total synthesis of this compound is not prominently featured in readily available literature, its synthesis would likely involve a strategy that allows for the precise placement of the two methoxy (B1213986) groups and the hydroxyl group. This could be achieved by starting with appropriately substituted precursors and employing one of the methods mentioned above, likely a cross-coupling and cyclization strategy for better control of regiochemistry.

Regioselective Functionalization and Structural Modification of Phenanthrene Derivatives

Once the phenanthrene scaffold is in place, the introduction or modification of functional groups at specific positions is crucial. The reactivity of the phenanthrene nucleus is not uniform, with certain positions being more susceptible to electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce functional groups. The directing effects of existing substituents on the ring play a critical role in determining the position of the new group. For a molecule like this compound, the electron-donating methoxy and hydroxyl groups would activate the ring towards electrophilic substitution and direct incoming electrophiles to specific positions.

Directed Ortho-Metalation (DoM): This powerful technique allows for the deprotonation of a position ortho to a directing group (like a methoxy or a protected hydroxyl group) using a strong base, followed by quenching with an electrophile. This provides a highly regioselective method for introducing a wide range of functional groups.

Transition Metal-Catalyzed C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation, for example, could be a potential route for modifying the phenanthrene core.

Derivatization Strategies for Modulating Biological Profiles

The biological activity of a natural product can often be enhanced or modified by the synthesis of derivatives. For this compound, derivatization would primarily focus on the hydroxyl group and the aromatic rings.

Potential Derivatization Strategies:

| Reaction Type | Reagent(s) | Potential Product(s) | Purpose |

| Etherification | Alkyl halides, sulfates | Alkoxy derivatives | Increase lipophilicity, potentially alter binding to biological targets. |

| Esterification | Acyl chlorides, anhydrides | Ester derivatives | Create prodrugs, improve bioavailability, or introduce new functional groups. |

| Alkylation/Acylation of the aromatic ring | Friedel-Crafts conditions | Alkylated or acylated phenanthrenes | Explore structure-activity relationships by adding steric bulk or electronic-withdrawing/donating groups. |

| Demethylation | Strong acids (e.g., HBr, BBr3) | Polyhydroxyphenanthrenes | Investigate the importance of the methoxy groups for biological activity. |

| Coupling Reactions | Boronic acids, amines (e.g., Suzuki, Buchwald-Hartwig) | Arylated or aminated phenanthrenes | Introduce new aromatic or nitrogen-containing moieties to explore interactions with biological targets. |

By systematically applying these derivatization strategies, a library of compounds based on the this compound scaffold can be created. The biological evaluation of these derivatives would then provide valuable structure-activity relationship (SAR) data, guiding the design of new molecules with improved therapeutic potential.

Advanced Analytical and Structural Elucidation Techniques for 5,7 Dimethoxyphenanthren 2 Ol

Spectroscopic Methods for Structural Characterization

Spectroscopy is fundamental to confirming the molecular structure of 5,7-Dimethoxyphenanthren-2-OL, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules like this compound. It provides precise information about the carbon-hydrogen framework.

1D-NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the phenanthrene (B1679779) core, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl and methoxy groups. The methoxy protons typically appear as sharp singlets around δ 3.8-4.0 ppm mdpi.com. The aromatic protons would resonate in the δ 7.0-9.0 ppm region, with their specific shifts and coupling patterns (doublets, singlets) revealing their positions on the phenanthrene rings.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show 16 distinct signals, corresponding to the 14 carbons of the phenanthrene skeleton and the two methoxy carbons. The methoxy carbons typically resonate around δ 55-56 ppm researchgate.netdocbrown.info. Carbons bearing the oxygen substituents (C-2, C-5, C-7) would be shifted downfield. Data from the closely related compound, 2-Hydroxy-3,7-dimethoxy-9,10-dihydrophenanthrene, provides a valuable reference for expected chemical shifts spectrabase.com.

2D-NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the proton network within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 | ~125.0 | ~7.8 | d |

| 2 | ~155.0 | - | - |

| 3 | ~110.0 | ~7.2 | d |

| 4 | ~128.0 | ~7.9 | s |

| 4a | ~129.0 | - | - |

| 4b | ~130.0 | - | - |

| 5 | ~159.0 | - | - |

| 6 | ~105.0 | ~7.0 | d |

| 7 | ~160.0 | - | - |

| 8 | ~102.0 | ~7.1 | d |

| 8a | ~135.0 | - | - |

| 9 | ~127.0 | ~7.6 | d |

| 10 | ~124.0 | ~7.5 | d |

| 10a | ~126.0 | - | - |

| 5-OCH₃ | ~55.5 | ~3.9 | s |

| 7-OCH₃ | ~55.7 | ~4.0 | s |

| 2-OH | - | Variable | s (broad) |

Note: These are predicted values based on principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. When coupled with a soft ionization technique like Electrospray Ionization (ESI), it can precisely measure the mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₆H₁₄O₃), the calculated exact mass of the neutral molecule is 254.0943 Da. HRMS analysis would typically detect the protonated molecule [M+H]⁺ at m/z 254.0943 + 1.0078 = 255.1021 or the deprotonated molecule [M-H]⁻ at m/z 254.0943 - 1.0078 = 253.0865. The high mass accuracy of HRMS (typically <5 ppm error) confirms the elemental formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion, providing further structural information. For hydroxylated and methoxylated phenanthrenes, common fragmentation pathways involve the loss of small neutral molecules. researchgate.netmdpi.com

Expected Fragmentation Pattern for [M+H]⁺:

Loss of a methyl radical (•CH₃) from a methoxy group: m/z 255 → m/z 240

Subsequent loss of carbon monoxide (CO): m/z 240 → m/z 212

Loss of formaldehyde (CH₂O) from a methoxy group: m/z 255 → m/z 225

Table 2: Key HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₁₆H₁₄O₃ | 254.0943 |

| [M+H]⁺ | C₁₆H₁₅O₃⁺ | 255.1021 |

| [M-H]⁻ | C₁₆H₁₃O₃⁻ | 253.0865 |

| [M+Na]⁺ | C₁₆H₁₄O₃Na⁺ | 277.0841 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations from the aromatic rings and methoxy groups would appear around 2850-3100 cm⁻¹. Aromatic C=C ring stretching bands are expected in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the aryl ether (methoxy groups) and the phenol would be visible in the 1000-1300 cm⁻¹ range astrochem.orgnist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The phenanthrene core is a strong chromophore. The UV-Vis spectrum of phenanthrene shows characteristic absorption bands, often referred to as ¹Lₐ and ¹Lₑ bands researchgate.net. For this compound, the spectrum, typically recorded in a solvent like ethanol or methanol, would display multiple absorption maxima (λₘₐₓ). The presence of auxochromes (the -OH and -OCH₃ groups) typically causes a bathochromic (red) shift to longer wavelengths compared to the unsubstituted phenanthrene core researchgate.net.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic methods are the gold standard for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis of phenanthrene derivatives nih.gov. These methods are particularly well-suited for non-volatile and thermally sensitive compounds.

A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. A gradient elution, typically with a mixture of water (often containing a small amount of acid like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol, is employed for efficient separation nih.govakademisains.gov.my. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 261 nm for phenanthrenes nih.gov.

UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC akjournals.com. The combination of HPLC or UPLC with mass spectrometry (LC-MS) provides both separation and structural identification capabilities, making it a definitive analytical tool mdpi.comnih.govresearchgate.net.

Table 3: Typical HPLC/UPLC Parameters for Phenanthrene Derivative Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm for HPLC) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) |

| Elution | Gradient (e.g., 20% B to 100% B over 20 minutes) |

| Column Temperature | 30 - 40 °C |

| Detection | DAD/UV at ~260 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) Applications

Gas Chromatography, especially when coupled with Mass Spectrometry (GC-MS), is a highly sensitive and specific technique for analyzing volatile compounds. However, due to the low volatility and polar nature of the hydroxyl group, direct analysis of this compound by GC is challenging.

To overcome this, a derivatization step is typically required to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group nih.govmdpi.comresearchgate.net. The most common method is silylation, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) ether mdpi.combenthamopen.commdpi.com. This process significantly improves the chromatographic peak shape and prevents thermal degradation in the GC inlet and column nih.govnih.gov.

The derivatized sample is then injected into the GC-MS system. The mass spectrometer provides both qualitative identification based on the fragmentation pattern of the TMS-derivatized molecule and sensitive quantification using modes like selected ion monitoring (SIM) researchgate.net.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of specific phenanthrene derivatives like this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed platforms.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique ideal for analyzing non-volatile or thermally fragile compounds such as phenanthrene derivatives. In this method, the compound is first separated from other components in a sample matrix using high-performance liquid chromatography (HPLC). The separated analyte then enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing definitive molecular weight and structural information.

For compounds similar in structure, LC-MS/MS methods have been developed that offer high sensitivity, with lower limits of quantification reaching as low as 2 ng/mL. nih.gov This level of sensitivity is crucial for pharmacokinetic studies where concentrations in biological fluids can be extremely low. nih.gov The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance selectivity and achieve precise quantification, even in complex matrices. nih.govnih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of Aromatic Compounds

| Parameter | Typical Condition |

|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with 0.1% formic acid) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including many phenanthrene derivatives. researcherslinks.com Prior to analysis, derivatization may be required for polar functional groups (like the hydroxyl group in this compound) to increase volatility and thermal stability. The sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column. nih.gov The separated compounds then enter the mass spectrometer for detection and identification. usgs.govnih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. nih.gov Full-scan acquisition is often used for qualitative analysis, while selected ion monitoring (SIM) provides higher sensitivity for quantitative analysis of target compounds at trace levels. nih.gov

Table 2: Representative GC-MS Parameters for Phenanthrene Analysis

| Parameter | Typical Condition |

|---|---|

| Gas Chromatograph | Agilent or similar system with a capillary column |

| Column | HP-5MS or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless |

| Temperature Program | Initial temp 60-80°C, ramped to ~300°C |

| Mass Spectrometer | Single Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |

Sample Preparation and Extraction for Analytical Applications

Effective sample preparation is a critical prerequisite for successful analysis of this compound. The primary goals are to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the nature of the sample matrix (e.g., biological fluid, water, soil) and the subsequent analytical method.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration, particularly for analytes in aqueous matrices. akademisains.gov.myagilent.comperlan.com.pl The method involves passing a liquid sample through a solid sorbent material that retains the analyte. akademisains.gov.my Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For phenanthrene derivatives, which are hydrophobic, reversed-phase sorbents like C18 are commonly used. agilent.com SPE is advantageous due to its efficiency, reduced solvent consumption compared to traditional methods, and the potential for automation. perlan.com.pl Dispersive SPE (dSPE), often associated with the QuEChERS method, is another effective approach for cleaning up extracts from complex matrices like soil or food. akademisains.gov.mythermofisher.com

Table 3: General Protocol for Solid-Phase Extraction (SPE) of Phenanthrenes

| Step | Procedure | Purpose |

|---|---|---|

| 1. Conditioning | The sorbent is rinsed with an organic solvent (e.g., methanol) followed by water. | To activate the sorbent and ensure reproducible retention. |

| 2. Sample Loading | The sample is passed through the SPE cartridge. | The analyte is adsorbed onto the sorbent. |

| 3. Washing | The cartridge is rinsed with a weak solvent (e.g., water/methanol mixture). | To remove weakly bound interferences. |

| 4. Elution | The analyte is desorbed from the sorbent using a strong organic solvent (e.g., acetonitrile, dichloromethane). | To collect the purified and concentrated analyte. |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic and robust method for isolating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. acs.org For extracting phenanthrene derivatives from aqueous samples, a non-polar organic solvent such as dichloromethane or hexane is used. usgs.govnih.gov The sample is vigorously mixed with the solvent, allowing the hydrophobic analyte to partition into the organic layer, which is then separated for further analysis. While effective, LLE can be labor-intensive and consume large volumes of organic solvents. akademisains.gov.myperlan.com.pl A variation, dispersive liquid-liquid microextraction (DLLME), uses a much smaller volume of extraction solvent dispersed in the sample, offering a more environmentally friendly alternative. nih.gov

Table 4: General Protocol for Liquid-Liquid Extraction (LLE)

| Step | Procedure |

|---|---|

| 1. Sample Preparation | The aqueous sample is placed in a separatory funnel. pH may be adjusted if necessary. |

| 2. Solvent Addition | An immiscible organic solvent (e.g., dichloromethane) is added. |

| 3. Extraction | The funnel is shaken vigorously to facilitate partitioning of the analyte into the organic phase. |

| 4. Phase Separation | The layers are allowed to separate, and the organic layer containing the analyte is collected. |

| 5. Concentration | The solvent is evaporated to concentrate the extracted analyte. |

Protein Precipitation

When analyzing biological samples such as plasma or serum, the high concentration of proteins can interfere with analysis by clogging chromatography columns or causing ion suppression in mass spectrometry. phenomenex.com Protein precipitation is a straightforward and rapid method to remove the bulk of these proteins. nih.govphenomenex.com This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid (TCA). phenomenex.com The precipitating agent denatures the proteins, causing them to aggregate and fall out of solution. The sample is then centrifuged, and the clear supernatant containing the analyte of interest is collected for analysis. lcms.cz This technique is particularly well-suited for high-throughput screening due to its simplicity. abcam.com

Table 5: General Protocol for Protein Precipitation

| Step | Procedure |

|---|---|

| 1. Sample Aliquoting | A small volume of the biological sample (e.g., 100 µL of plasma) is placed in a microcentrifuge tube. |

| 2. Precipitant Addition | A precipitating agent (e.g., 300 µL of cold acetonitrile) is added. |

| 3. Mixing | The mixture is vortexed for 30-60 seconds to ensure complete protein denaturation. |

| 4. Centrifugation | The sample is centrifuged at high speed (e.g., >10,000 x g) for 5-10 minutes. |

| 5. Supernatant Collection | The clear supernatant is carefully transferred to a clean vial for LC-MS or GC-MS analysis. |

Structure Activity Relationship Sar Studies of Phenanthrene Derivatives

Influence of Substituent Position and Type on Biological Potency

The type, number, and position of substituents on the phenanthrene (B1679779) scaffold play a pivotal role in determining the biological potency and selectivity of these compounds.

Role of Hydroxyl and Methoxyl Group Substitution Patterns

The substitution pattern of hydroxyl (-OH) and methoxyl (-OCH3) groups on the phenanthrene ring system is a critical determinant of biological activity. researchgate.netnih.gov The presence of free phenolic hydroxyl groups is often considered essential for various inhibitory activities. core.ac.uk Studies on various phenolic compounds have demonstrated that both hydroxyl and methoxyl groups can enhance antioxidant activities. researchgate.netnih.gov

The antioxidant capacity of phenolic compounds is influenced by the number and arrangement of these functional groups. acs.org For instance, in some classes of flavonoids, a higher number of free hydroxyl groups correlates with better antioxidant activity, while the presence of more methoxyl groups may lead to lower activity. acs.org The electron-donating nature of both hydroxyl and methoxyl groups can influence the molecule's ability to scavenge free radicals. researchgate.netnih.gov

The relative positioning of these groups also matters. For example, in certain chromene derivatives, the specific placement of methoxy (B1213986) and hydroxyl groups on a phenyl ring was found to be crucial for their analgesic activity and their interaction with different neurotransmitter systems. nih.gov

| Compound/Substitution Pattern | Observed Biological Effect | Reference |

| Phenanthrenes with free phenolic hydroxyl groups | Essential for inhibitory activity | core.ac.uk |

| Increased number of hydroxyl groups | Generally enhanced antioxidant activity | acs.org |

| Increased number of methoxyl groups | May decrease antioxidant activity in some flavonoids | acs.org |

| Specific placement of hydroxyl and methoxyl groups | Crucial for analgesic activity in certain chromenes | nih.gov |

Impact of Aromaticity and Saturation (Phenanthrene vs. Dihydrophenanthrene)

The degree of saturation within the phenanthrene core, specifically the difference between a fully aromatic phenanthrene and a partially saturated 9,10-dihydrophenanthrene, significantly impacts biological activity. nih.govrsc.org Both phenanthrenes and 9,10-dihydrophenanthrenes are naturally occurring compounds, often found in orchids, and have been studied for a range of biological effects, including cytotoxic, antimicrobial, and anti-inflammatory activities. core.ac.uknih.gov

Phenanthrenes and dihydrophenanthrenes are considered valuable skeletons in the development of pharmaceutically active compounds. rsc.org The saturation at the 9 and 10 positions in dihydrophenanthrenes alters the planarity and electronic properties of the molecule compared to its fully aromatic counterpart. This structural change can lead to differences in how the molecule interacts with biological targets. For instance, some studies have reported that 9,10-dihydrophenanthrenes exhibit significant in vitro antitumor activity. nih.gov

| Compound Type | Key Structural Feature | Common Biological Activities |

| Phenanthrene | Fully aromatic tricyclic system | Cytotoxic, antimicrobial, anti-inflammatory, antiplatelet aggregation, antiallergic |

| 9,10-Dihydrophenanthrene | Partially saturated central ring | Cytotoxic, antimicrobial, anti-inflammatory |

Effects of Other Functional Groups (e.g., Vinyl, Methyl)

The introduction of other functional groups, such as vinyl and methyl groups, onto the phenanthrene skeleton can also modulate biological activity. Phenanthrene derivatives substituted with vinyl groups are characteristic of Juncaceae species and have been investigated for various biological properties. researchgate.net

Studies on alkyl-substituted phenanthrenes have shown that the position of the alkyl group can influence the molecule's toxicological profile. researchgate.net For example, the cardiotoxicity of methylated phenanthrenes in zebrafish embryos was found to be dependent on the substitution pattern. researchgate.net The presence of methyl groups can alter the metabolic pathways of phenanthrenes and may lead to different biological outcomes. researchgate.net

| Functional Group | Position/Context | Impact on Biological Activity |

| Vinyl | Characteristic of Juncaceae phenanthrenes | Contributes to a range of biological activities |

| Methyl | Varies by position | Influences metabolic pathways and toxicological profiles such as cardiotoxicity |

Stereochemical Influences on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the pharmacological activity of many drugs. mhmedical.comyoutube.com For phenanthrene derivatives, which can possess chiral centers or exhibit atropisomerism (chirality arising from hindered rotation about a single bond), the specific stereoisomer can have a profound impact on its interaction with biological targets like enzymes and receptors. researchgate.netfigshare.com

The metabolic activation of some polycyclic aromatic hydrocarbons, a class to which phenanthrenes belong, can be highly stereospecific. nih.gov For example, in the case of benzo[c]phenanthrene, the metabolic activation to diol epoxides, which can bind to DNA, occurs with high stereospecificity. nih.gov This means that different stereoisomers of the parent compound can lead to the formation of different metabolites with varying biological consequences. The absolute configuration of the resulting metabolites can determine their carcinogenic activity. nih.gov

Development of SAR Models for Phenanthrene Optimization

To systematically explore the vast chemical space of phenanthrene derivatives and to guide the synthesis of more potent and selective compounds, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. mdpi.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com

The development of a robust QSAR model involves several key steps:

Data Set Collection: A diverse set of phenanthrene derivatives with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode the structural, physicochemical, and electronic properties of the molecules are calculated. nih.gov

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. mdpi.comchemrxiv.org

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds. mdpi.com

By identifying the key molecular descriptors that are most influential for the desired biological activity, QSAR models can provide valuable insights for the rational design of novel phenanthrene derivatives with optimized pharmacological profiles. mdpi.com

Metabolic Pathways and Biotransformation of 5,7 Dimethoxyphenanthren 2 Ol Analogs

In Vivo Metabolic Fate in Preclinical Animal Models

In vivo studies in preclinical animal models are instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. For analogs of 5,7-Dimethoxyphenanthren-2-OL, these studies reveal a complex series of biotransformation reactions.

Phase I metabolism introduces or exposes functional groups on the parent compound, typically making it more polar. For phenanthrene (B1679779) and its derivatives, these reactions are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.

Oxidation and Hydroxylation: The phenanthrene ring system is susceptible to oxidation at various positions, leading to the formation of hydroxylated metabolites (phenanthrols) and dihydrodiols. For the parent phenanthrene, hydroxylation can occur at the 1, 2, 3, 4, and 9 positions. Given the structure of this compound, it is plausible that further hydroxylation could occur on the phenanthrene nucleus at available positions, catalyzed by CYP450 enzymes.

Demethylation: The presence of two methoxy (B1213986) groups at the 5 and 7 positions makes O-demethylation a highly probable and significant Phase I metabolic pathway. Cytochrome P450 enzymes, particularly CYP1A2, are known to catalyze the O-demethylation of aromatic methoxy groups. This process would convert the methoxy groups to hydroxyl groups, forming di- and tri-hydroxylated phenanthrene derivatives. Studies on other methoxylated aromatic compounds, such as methoxyflavones and the resveratrol (B1683913) derivative pterostilbene, have demonstrated that O-demethylation is a primary metabolic step. nih.gov For instance, human CYP1A2 has been shown to be mainly responsible for the demethylation of pterostilbene. nih.gov

Table 1: Predicted Phase I Metabolites of this compound based on Analog Studies

| Metabolic Reaction | Predicted Metabolite(s) | Key Enzyme Family |

| O-Demethylation | 5-Hydroxy-7-methoxyphenanthren-2-ol, 7-Hydroxy-5-methoxyphenanthren-2-ol, 5,7-Dihydroxyphenanthren-2-ol | Cytochrome P450 (e.g., CYP1A2) |

| Aromatic Hydroxylation | Hydroxy-5,7-dimethoxyphenanthren-2-ol (at various positions) | Cytochrome P450 |

Following Phase I metabolism, the newly formed or exposed hydroxyl groups serve as sites for Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolites, facilitating their excretion via urine or bile.

Glucuronidation: This is a major Phase II pathway for phenolic compounds. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups. nih.govresearchgate.net The hydroxyl group at the 2-position of this compound, as well as any additional hydroxyl groups formed during Phase I metabolism (via demethylation or hydroxylation), would be primary sites for glucuronidation. Studies on resveratrol and other polyphenols have shown extensive glucuronidation. mdpi.comsci-hub.se

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups. nih.gov This is another important conjugation pathway for phenolic compounds. The hydroxyl groups of this compound and its hydroxylated metabolites are also likely substrates for sulfation. For many phenolic compounds, sulfation and glucuronidation are competing pathways. nih.gov

The metabolism of xenobiotics can vary significantly between different animal species due to differences in the expression and activity of metabolic enzymes. nih.govnih.gov For instance, the specific isoforms of CYP450 and UGTs that are most active in metabolizing a particular compound can differ between rats, mice, and humans. These differences can lead to variations in the types and amounts of metabolites formed, which can have implications for both the efficacy and toxicity of a compound. nih.gov While specific comparative data for this compound is unavailable, studies on other xenobiotics have shown substantial inter-species differences in both Phase I and Phase II metabolism. nih.govnih.gov

In Vitro Metabolic Studies Using Subcellular Fractions and Cell Cultures (e.g., Liver Microsomes, S9 fractions)

In vitro metabolic studies are crucial for elucidating the specific enzymes and pathways involved in the biotransformation of a compound in a controlled environment.

Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of CYP450 enzymes. Incubating this compound analogs with liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 activity) allows for the identification of Phase I metabolites. Studies on phenanthrene and its alkylated derivatives in rat and human liver microsomes have successfully characterized their oxidative metabolism. rsc.org

S9 Fractions: The S9 fraction contains both microsomal and cytosolic enzymes, including UGTs and SULTs. Therefore, incubating a compound with the S9 fraction in the presence of appropriate cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation) can be used to study both Phase I and Phase II metabolism.

Cell Cultures: The use of cultured cells, such as primary hepatocytes or cell lines like HepG2, provides a more integrated model of cellular metabolism, as these cells contain a wider array of metabolic enzymes and cofactors.

Identification of Enzyme Systems Involved in Xenobiotic Metabolism (e.g., Cytochrome P450, UGTs)

Based on the metabolism of structurally similar compounds, the primary enzyme systems involved in the biotransformation of this compound analogs are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.

Cytochrome P450 (CYP): Several CYP isoforms are known to metabolize aromatic compounds. For O-demethylation and hydroxylation of methoxylated aromatic compounds, CYP1A1, CYP1A2, and CYP1B1 are often implicated. nih.gov The specific isoforms involved in the metabolism of this compound would need to be determined through studies with recombinant human CYP enzymes.

UDP-glucuronosyltransferases (UGTs): Multiple UGT isoforms are responsible for the glucuronidation of phenolic hydroxyl groups. nih.govresearchgate.net The UGT1A and UGT2B subfamilies are particularly important for the conjugation of a wide range of xenobiotics. nih.gov The hydroxyl group at the 2-position and any newly formed hydroxyl groups on the phenanthrene ring of this compound would likely be substrates for several UGT isoforms.

Table 2: Key Enzyme Systems in the Metabolism of Aromatic Compounds and Their Predicted Role for this compound Analogs

| Enzyme Superfamily | Specific Isoforms (Examples) | Metabolic Reaction | Predicted Substrate Moiety on this compound |

| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP1B1 | O-Demethylation, Aromatic Hydroxylation | Methoxy groups, Phenanthrene ring |

| UDP-glucuronosyltransferases (UGT) | UGT1A family, UGT2B family | Glucuronidation | Hydroxyl group at C-2, Hydroxyl groups formed from demethylation |

| Sulfotransferases (SULT) | SULT1A1, SULT1E1 | Sulfation | Hydroxyl group at C-2, Hydroxyl groups formed from demethylation |

Computational Modeling and Simulation in Phenanthrene Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in understanding the interaction between a ligand, such as 5,7-Dimethoxyphenanthren-2-ol, and a biological target, typically a protein.

Receptor Binding Affinity Predictions

The prediction of receptor binding affinity is a key outcome of molecular docking studies. It provides a quantitative estimate of the binding strength between a ligand and its target receptor. While specific docking studies for this compound are not documented, a hypothetical study would involve docking this compound into the active site of a relevant protein target. The resulting binding energy, typically expressed in kcal/mol, would indicate the stability of the ligand-protein complex. A lower binding energy generally suggests a more stable interaction and higher binding affinity. For instance, in studies of other phenanthrene (B1679779) derivatives, molecular docking has been used to predict their binding affinities to targets like cyclooxygenase-2 (COX-2) researchgate.net.

Hypothetical Receptor Binding Affinity Data for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase X | Data not available |

| Nuclear Receptor Y | Data not available |

Identification of Key Binding Residues and Interaction Hotspots

Beyond predicting binding affinity, molecular docking also reveals the specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key residues, or "hotspots," is critical for understanding the mechanism of action and for designing more potent and selective analogs. For a related compound, 6,7-Dihydroxy-2,4-dimethoxyphenanthrene, docking studies identified key interactions with amino acids like Val349, Ala527, and Leu534 in the COX-2 active site researchgate.net. A similar analysis for this compound would provide valuable information about its specific binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed using statistical methods to identify the physicochemical properties of molecules that are critical for their activity.

Development of Predictive Models for Biological Activity

The development of a QSAR model involves a dataset of compounds with known biological activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound, and a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a predictive model. nih.govresearchgate.netnih.gov Although no specific QSAR models for this compound have been published, a QSAR study on a series of phenanthrene derivatives could elucidate the structural requirements for a particular biological activity, such as cytotoxicity or enzyme inhibition. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of a ligand-protein complex. An MD simulation of this compound bound to a target protein would reveal the dynamic behavior of the complex, the stability of the binding interactions, and the flexibility of both the ligand and the protein's active site. Such simulations have been applied to other phenanthrene derivatives to understand their interaction modes with protein targets nih.gov.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development. In silico ADME prediction models use the chemical structure of a compound to estimate its pharmacokinetic properties, helping to identify potential liabilities early in the discovery process. semanticscholar.orgnih.gov For this compound, various ADME parameters could be predicted using computational tools.

Predicted ADME Properties for this compound

| ADME Property | Predicted Value |

|---|---|

| Human Intestinal Absorption | Data not available |

| Blood-Brain Barrier Penetration | Data not available |

| Cytochrome P450 Inhibition | Data not available |

| hERG Inhibition | Data not available |

These predictions, while theoretical, are invaluable for prioritizing compounds for further experimental testing. The lack of specific published data for this compound highlights a gap in the current scientific literature and an opportunity for future research to explore the potential of this compound using the powerful computational tools described.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.